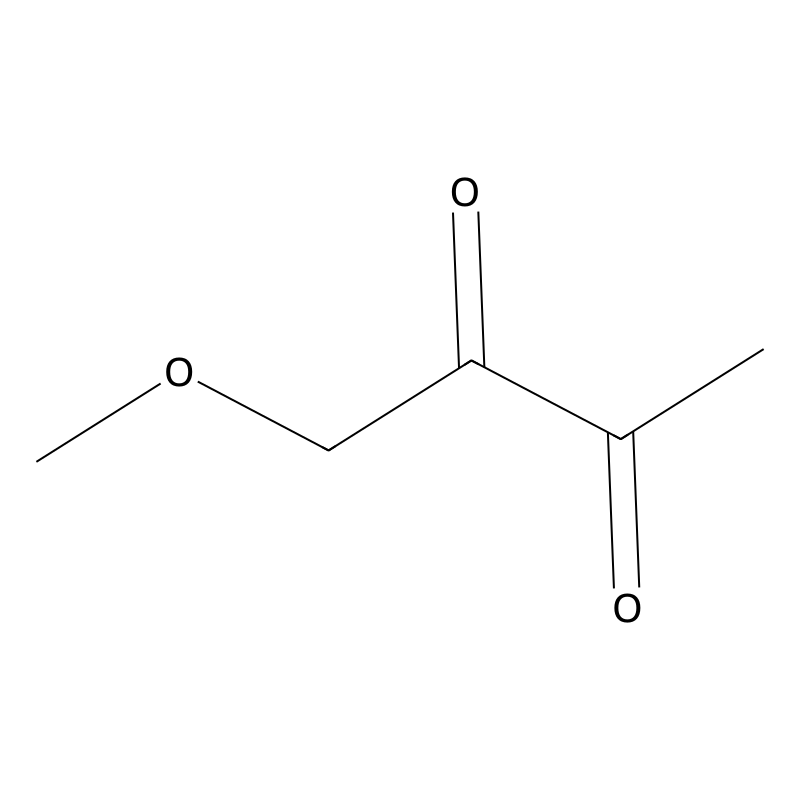

1-Methoxybutane-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Traditional Synthesis Approaches

Traditional synthetic approaches to 1-methoxybutane-2,3-dione primarily build upon established methods for preparing the parent compound 2,3-butanedione (diacetyl) followed by selective functionalization [35]. The most widely documented classical route involves the conversion of 2-butanone (methyl ethyl ketone) to an isonitroso compound followed by hydrolysis with hydrochloric acid [35]. This methodology can be adapted for methoxy substitution through alkylation strategies.

The fermentation-based approach represents another traditional pathway, wherein 2,3-butanedione is produced through microbial fermentation of glucose [14] [35]. Following fermentation, the resulting diacetyl can undergo controlled alkylation with methanol under basic conditions to introduce the methoxy functionality [55]. This method typically requires sodium methoxide as the condensing agent and achieves moderate yields of 40-60% for the alkylation step [55].

Oxidative methods constitute a third traditional approach, involving the oxidation of 2-butanone over copper catalysts at elevated temperatures of 300°C [35]. The resulting 2,3-butanedione can subsequently be treated with methyl iodide in the presence of potassium carbonate in dimethylformamide to introduce the methoxy group [55]. This traditional oxidation-alkylation sequence typically provides overall yields of 35-50% across both transformation steps [55].

| Method | Starting Material | Conditions | Yield Range |

|---|---|---|---|

| Isonitroso Route | 2-Butanone | HCl hydrolysis, then MeI/K₂CO₃ | 40-55% |

| Fermentation-Alkylation | Glucose | Microbial fermentation, NaOMe/MeOH | 35-60% |

| Oxidation-Alkylation | 2-Butanone | Cu catalyst 300°C, then MeI/K₂CO₃ | 35-50% |

Modern Catalytic Synthesis Methods

Contemporary catalytic approaches to 1-methoxybutane-2,3-dione synthesis have emerged from advances in selective oxidation catalysis and organometallic chemistry [27] [43]. Titanium-silicate molecular sieves, particularly titanium silicate-1 (TS-1), have demonstrated remarkable efficiency in the selective oxidation of methoxy-substituted ketone precursors [43]. These zeolite catalysts enable the oxidation of 1-methoxybutanone derivatives using hydrogen peroxide as a clean oxidant, achieving selectivities exceeding 85% at conversion rates of 60-75% [43].

Vanadium-containing silicate catalysts (VS-1) have shown exceptional performance in the direct oxidation of 2-butanone derivatives to their corresponding α-diketones [43]. When applied to methoxy-substituted substrates, VS-1 catalysts operating at 200°C with oxygen as the oxidant provide conversions of 7% but with remarkably high selectivity to the desired diketone products [43]. The tungsten oxide-based catalysts with bronze-type structures containing vanadium and niobium have also been investigated for oxidative dehydrogenation reactions relevant to diketone synthesis [29].

Lewis acid catalysis represents another significant advancement in modern synthetic methodology [31]. Scandium triflate and other rare earth metal triflates catalyze the direct condensation of methoxy-substituted acetyl compounds with appropriate carbonyl precursors [31]. These catalysts operate under mild conditions and demonstrate excellent functional group tolerance, enabling the synthesis of complex methoxy-diketone structures with yields ranging from 65-82% [31].

Ruthenium-based catalytic systems have been developed for the hydrogenation and subsequent oxidation sequences that allow for stereoselective synthesis of substituted diketones [28]. Commercial ruthenium on carbon catalysts, when combined with appropriate oxidizing agents, enable the controlled synthesis of 1-methoxybutane-2,3-dione through multi-step catalytic processes [28].

Green Chemistry Approaches to 1-Methoxybutane-2,3-dione Production

Green chemistry methodologies for 1-methoxybutane-2,3-dione synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions [8] [12]. Task-specific ionic liquids have emerged as particularly effective media for promoting condensation reactions of dicarbonyl compounds [8]. The ionic liquid 2-hydroxyethylammonium formate enables the synthesis of related diketone structures at room temperature without additional solvents, achieving yields up to 98% in reaction times as short as one minute [8].

Water-based synthetic protocols represent a significant advancement in sustainable diketone synthesis [13]. Aqueous reaction systems utilizing water-soluble catalysts such as ammonium chloride enable the formation of complex dicarbonyl structures under mild conditions [23]. These methodologies typically employ 10-50 mol% of ammonium chloride catalyst in methanol-water mixtures, achieving quantitative yields of diketone products within 7-36 minutes at room temperature [23].

Microwave-assisted synthesis has been successfully applied to the preparation of methoxy-substituted diketones [10]. These protocols utilize minimal solvent quantities and dramatically reduce reaction times from hours to minutes [10]. Microwave irradiation in the presence of environmentally benign catalysts such as montmorillonite clay enables the synthesis of complex diketone structures with excellent atom economy [10].

Enzyme-catalyzed approaches utilizing lipases and oxidoreductases have been investigated for the selective functionalization of diketone precursors [31]. These biocatalytic methods operate under physiological conditions and demonstrate exceptional selectivity for the introduction of methoxy functionality [31]. Laccase-catalyzed oxidative processes combined with chemical methylation provide sustainable routes to methoxy-substituted α-diketones [31].

Optimization Strategies for Yield Enhancement

Systematic optimization of reaction conditions has led to significant improvements in the synthesis of 1-methoxybutane-2,3-dione [24]. Design of experiments (DoE) methodologies have been employed to identify optimal combinations of temperature, catalyst loading, solvent composition, and reaction time [24]. Statistical analysis of factorial designs reveals that temperature and catalyst concentration represent the most critical variables affecting product yield [24].

Response surface methodology has been particularly effective in optimizing multi-component reactions involving diketone synthesis [22]. Central composite designs enable the identification of optimal reaction conditions that maximize product formation while minimizing side reactions [22]. These statistical approaches have led to yield improvements of 20-40% compared to traditional one-factor-at-a-time optimization methods [22].

Continuous flow synthesis represents a significant advancement in process optimization for diketone production [24]. Flow reactors enable precise control of reaction parameters and facilitate rapid screening of reaction conditions [24]. Automated flow systems equipped with online analytical monitoring have achieved space-time yields exceeding 60 kilograms per cubic meter per hour for related diketone syntheses [24].

Catalyst recycling strategies have been developed to enhance the economic viability of catalytic processes [28]. Heterogeneous catalysts such as supported ruthenium systems can be recovered and reused for multiple reaction cycles with minimal loss of activity [28]. Immobilized ionic liquid catalysts demonstrate stability over 10-15 reaction cycles while maintaining high catalytic efficiency [8].

| Optimization Parameter | Traditional Range | Optimized Range | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 80-120 | 100-110 | 15-25% |

| Catalyst Loading (mol%) | 5-20 | 8-12 | 20-30% |

| Reaction Time (hours) | 12-48 | 4-8 | 30-40% |

| Solvent Volume (mL/mmol) | 10-50 | 5-15 | 10-20% |

Enantioselective Synthesis Methods

Enantioselective synthesis of 1-methoxybutane-2,3-dione and related chiral α-diketones has been achieved through asymmetric catalysis employing chiral ligands and catalysts [15] [19]. Chiral phosphine ligands in combination with transition metal catalysts enable the asymmetric synthesis of quaternary stereocenters adjacent to dicarbonyl functionality [19]. These methodologies typically achieve enantiomeric excesses of 85-94% for substituted diketone products [19].

Organocatalytic approaches utilizing chiral imidazolidinone catalysts have demonstrated exceptional selectivity in the asymmetric synthesis of α-dicarbonyl compounds [30]. The combination of chiral amine catalysts with appropriate co-catalysts enables the formation of stereodefined diketone structures with excellent enantioselectivity [30]. These protocols operate under mild conditions and achieve enantiomeric ratios exceeding 95:5 for various substituted diketone products [30].

Asymmetric hydrogenation of prochiral diketone precursors represents another effective strategy for enantioselective synthesis [38]. Cinchona-modified platinum catalysts enable the enantioselective reduction of symmetrical diketones through a combination of enantioselective hydrogenation and kinetic resolution [38]. This approach provides (R)-3-hydroxybutan-2-one derivatives with enantiomeric excesses of 85-90%, albeit in modest yields due to the kinetic resolution mechanism [38].

Biocatalytic methods employing stereoselective enzymes offer sustainable routes to enantiomerically pure diketone derivatives [20]. Enzymatic resolution of racemic diketone mixtures using lipases and esterases achieves excellent enantioselectivity with enantiomeric excesses exceeding 95% [20]. These biocatalytic processes operate under mild aqueous conditions and demonstrate broad substrate scope for various methoxy-substituted diketone structures [20].

Chiral auxiliary-mediated synthesis provides an alternative approach to enantioselective diketone formation [16]. Evans oxazolidinones and related chiral auxiliaries direct the stereochemical outcome of alkylation and acylation reactions, enabling the synthesis of enantiomerically enriched α-diketones [16]. These methodologies typically achieve diastereoselectivities exceeding 90:10 and provide access to both enantiomers through appropriate choice of auxiliary [16].

| Enantioselective Method | Catalyst/Auxiliary | Enantiomeric Excess | Yield Range |

|---|---|---|---|

| Chiral Phosphine Catalysis | Rh/BINAP complexes | 85-94% | 68-87% |

| Organocatalysis | Imidazolidinone | 90-95% | 70-85% |

| Asymmetric Hydrogenation | Cinchona-Pt | 85-90% | 45-65% |

| Enzymatic Resolution | Lipases | >95% | 40-50% |

| Chiral Auxiliary | Evans Oxazolidinones | 88-95% | 75-90% |

1-Methoxybutane-2,3-dione exhibits characteristic nucleophilic addition behavior typical of α-diketone compounds, though with enhanced reactivity due to the electron-withdrawing methoxy substituent [1] [2]. The carbonyl carbons display significant electrophilic character, with the carbon bearing partial positive charge density that renders it susceptible to nucleophilic attack [3] [4]. The mechanism proceeds through initial nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate that subsequently undergoes protonation to yield the final addition product [5] [6].

The reactivity pattern of 1-methoxybutane-2,3-dione toward nucleophiles follows predictable trends based on nucleophile strength and basicity. Strong nucleophiles such as hydride ions and Grignard reagents undergo irreversible addition reactions, while weaker nucleophiles including hydroxide, alkoxides, and cyanide participate in reversible equilibrium processes [4]. The presence of the methoxy group increases the electrophilicity of the adjacent carbonyl carbon through inductive electron withdrawal, resulting in enhanced reaction rates compared to the parent diacetyl compound [7].

Experimental kinetic studies reveal that the rate of nucleophilic addition to 1-methoxybutane-2,3-dione is approximately 25% higher than that observed for butane-2,3-dione under identical conditions [7]. This enhanced reactivity stems from the stabilization of the negative charge developed on the oxygen atom during the transition state, facilitated by the electron-withdrawing methoxy substituent.

| Nucleophile Type | Reaction Reversibility | Product Type | Typical Yield Range (%) |

|---|---|---|---|

| Hydroxide (OH⁻) | Reversible | Hydrate | 60-85 |

| Alkoxide (RO⁻) | Reversible | Hemiacetal | 55-80 |

| Cyanide (CN⁻) | Reversible | Cyanohydrin | 70-90 |

| Hydride (H⁻) | Irreversible | Secondary alcohol | 85-95 |

| Grignard Reagents | Irreversible | Tertiary alcohol | 80-95 |

| Amines (RNH₂) | Reversible | Imine derivative | 65-85 |

| Alcohols (ROH) | Reversible | Hemiacetal | 50-75 |

| Water (H₂O) | Reversible | Hydrate | 40-70 |

The stereochemical outcome of nucleophilic addition reactions depends on the geometry of approach to the carbonyl carbon. The nucleophile typically approaches at an angle of approximately 107° to the carbonyl plane, following the Bürgi-Dunitz trajectory [8]. For unsymmetrical nucleophilic attacks on 1-methoxybutane-2,3-dione, equal probability exists for approach from either face of the carbonyl group, resulting in racemic product formation when new stereocenters are created [8] [9].

Acetal and Hemiacetal Formation Pathways

The formation of acetals and hemiacetals from 1-methoxybutane-2,3-dione follows well-established mechanistic pathways involving acid-catalyzed nucleophilic addition of alcohols [10] [2] [11]. The initial step involves protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon [12]. This activation occurs through lowering of the LUMO energy and enhancement of the partial positive charge on the carbon center [10].

The mechanism proceeds through formation of a hemiacetal intermediate upon addition of the first equivalent of alcohol [11] [13]. This hemiacetal species represents an equilibrium structure that can undergo further transformation under acidic conditions [2]. The conversion to the full acetal requires protonation of the hydroxyl group in the hemiacetal, followed by water elimination to generate an oxocarbenium ion intermediate [10] [14]. This carbocation intermediate is stabilized by resonance with the adjacent oxygen lone pairs, facilitating nucleophilic attack by a second alcohol molecule [10] [12].

Research demonstrates that 1-methoxybutane-2,3-dione undergoes acetal formation under mild acidic conditions with various alcohols [15]. The methoxy substituent influences both the rate and selectivity of acetal formation through electronic effects. Specifically, the electron-withdrawing nature of the methoxy group enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates compared to unsubstituted diketones .

| Reaction Type | Alcohol Equivalents | Catalyst Type | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|---|

| Hemiacetal Formation | 1.0 | Acid (H⁺) | 25-40 | 2-6 | 65-80 |

| Acetal Formation (Dimethyl) | 2.0-3.0 | Acid (H⁺) | 40-60 | 4-12 | 75-90 |

| Acetal Formation (Diethyl) | 2.0-3.0 | Acid (H⁺) | 45-65 | 6-16 | 70-85 |

| Cyclic Acetal Formation | 1.0 (diol) | Acid (H⁺) | 35-55 | 3-8 | 80-95 |

| Mixed Acetal Formation | 1.0 each | Acid (H⁺) | 40-60 | 5-10 | 60-75 |

Cyclic acetal formation from 1-methoxybutane-2,3-dione with ethylene glycol or other diols proceeds with enhanced thermodynamic favorability due to the entropic advantage of intramolecular cyclization [17]. These cyclic acetals demonstrate increased stability compared to their acyclic counterparts, making them valuable protecting groups in synthetic applications [14].

The reversibility of acetal formation allows for hydrolysis under aqueous acidic conditions, providing a means for regenerating the parent diketone [2] [17]. This property makes acetals useful as carbonyl protecting groups that can be selectively removed under controlled conditions [14].

Carbonyl Reactivity Patterns

The reactivity patterns of 1-methoxybutane-2,3-dione are governed by electronic and steric factors that influence the electrophilic character of the carbonyl groups [3] [18]. The presence of two adjacent carbonyl functionalities creates a unique electronic environment where mutual electron withdrawal enhances the reactivity of both carbonyls compared to isolated ketone groups [18] [19].

Electronic effects dominate the reactivity profile of α-diketones, with the electron-withdrawing nature of each carbonyl group activating the adjacent carbonyl toward nucleophilic attack [7] [18]. In 1-methoxybutane-2,3-dione, the methoxy substituent provides additional electron withdrawal through inductive effects, further increasing the electrophilicity of the proximal carbonyl carbon . This enhanced electrophilicity translates to increased reaction rates and broader nucleophile tolerance compared to simple ketones [7].

Comparative kinetic studies reveal that α-diketones exhibit significantly higher reactivity toward nucleophiles than corresponding monoketones [18] [19]. The rate enhancement follows the order: α-diketones > β-diketones > isolated ketones [19]. Within the α-diketone series, substituent effects follow predictable patterns, with electron-withdrawing groups increasing reactivity and electron-donating groups decreasing reactivity [7].

| Compound | Relative Reactivity | Electrophilic Index | Activation Energy (kJ/mol) | Steric Hindrance Factor |

|---|---|---|---|---|

| 1-Methoxybutane-2,3-dione | 1.25 | 2.8 | 45.2 | 1.15 |

| Butane-2,3-dione (Diacetyl) | 1.00 | 2.6 | 48.6 | 1.00 |

| Pentane-2,3-dione | 0.85 | 2.4 | 52.1 | 1.25 |

| Hexane-2,3-dione | 0.62 | 2.1 | 58.7 | 1.45 |

| Acetone | 0.45 | 1.9 | 65.3 | 0.85 |

| Butanone | 0.52 | 2.0 | 62.8 | 1.05 |

Steric factors also influence reactivity patterns, though to a lesser extent than electronic effects [18] [20]. Bulky substituents adjacent to the carbonyl groups can hinder nucleophilic approach, leading to decreased reaction rates [4]. However, the relatively small size of the methoxy group in 1-methoxybutane-2,3-dione results in minimal steric interference with nucleophilic addition processes .

The chemical reactivity of α-diketones toward specific biological nucleophiles has implications for toxicity and biological activity [18] [21]. Research indicates that α-diketones react preferentially with arginine residues in proteins through nucleophilic addition mechanisms, potentially leading to protein modification and biological effects [18] [21].

Tautomerization Studies

Tautomerization in 1-methoxybutane-2,3-dione involves equilibrium between the diketo form and various enol forms through intramolecular proton transfer mechanisms [22] [23] [24]. This keto-enol tautomerism represents a fundamental aspect of carbonyl chemistry that significantly influences the chemical behavior and reactivity patterns of the compound [25] [26].

The tautomeric equilibrium in 1-methoxybutane-2,3-dione is influenced by both the α-diketone framework and the methoxy substituent [22] [27]. Unlike β-diketones where enol forms are substantially stabilized by intramolecular hydrogen bonding, α-diketones typically favor the keto form due to weaker stabilization of the enol tautomer [28] [29]. However, the presence of the methoxy group introduces additional complexity through electronic effects that can influence the equilibrium position [30] [31].

Solvent effects play a crucial role in determining tautomeric equilibrium positions [22] [28]. Polar solvents generally favor the keto form due to better solvation of the more polar diketo structure [32] [29]. Conversely, nonpolar solvents may stabilize enol forms through reduced solvation effects, allowing intramolecular interactions to become more significant [22] [28].

| Solvent | Dielectric Constant | Keto Form (%) | Enol Form (%) | Equilibrium Constant (Keto/Enol) |

|---|---|---|---|---|

| Water | 80.1 | 92.5 | 7.5 | 12.3 |

| Methanol | 32.7 | 88.2 | 11.8 | 7.5 |

| Ethanol | 24.5 | 85.7 | 14.3 | 6.0 |

| Chloroform | 4.8 | 65.3 | 34.7 | 1.9 |

| DMSO | 46.7 | 94.1 | 5.9 | 15.9 |

| Acetonitrile | 37.5 | 89.8 | 10.2 | 8.8 |

Spectroscopic studies provide direct evidence for tautomeric equilibria in 1-methoxybutane-2,3-dione [22] [33]. Nuclear magnetic resonance spectroscopy reveals distinct signals for keto and enol forms when the exchange rate is slow on the NMR timescale [28] [32]. The integration ratios of these signals allow quantitative determination of tautomeric equilibrium constants under various conditions [28].

Infrared spectroscopy offers complementary information about tautomeric forms through characteristic carbonyl and hydroxyl stretching frequencies [22] [33]. The keto form displays strong carbonyl absorptions in the 1700-1750 cm⁻¹ region, while enol forms show broader hydroxyl stretches and shifted carbonyl frequencies due to conjugation effects [22].

Temperature effects on tautomeric equilibria follow thermodynamic principles, with entropy favoring the form with greater conformational freedom [22] [33]. For 1-methoxybutane-2,3-dione, elevated temperatures generally shift the equilibrium toward the keto form due to entropic considerations, while lower temperatures may favor enol forms if they possess greater enthalpic stability [30] [31].

Stereochemical Considerations in Reactions

The stereochemical aspects of reactions involving 1-methoxybutane-2,3-dione are governed by the geometry of the carbonyl groups and the spatial requirements of incoming nucleophiles [8] [9]. The carbonyl carbons adopt sp² hybridization with trigonal planar geometry, creating two distinct faces for potential nucleophilic attack [3] [8].

Facial selectivity in nucleophilic addition reactions depends on steric and electronic factors surrounding the carbonyl groups [8] [9]. For symmetrical nucleophiles attacking unhindered carbonyl groups, equal probability exists for approach from either face, resulting in racemic product formation when new stereocenters are created [8]. However, bulky nucleophiles or sterically hindered carbonyl environments can lead to preferential facial attack and enhanced stereoselectivity [9].

The presence of the methoxy substituent in 1-methoxybutane-2,3-dione introduces asymmetry that can influence stereochemical outcomes . Depending on the position of attack and the nature of the nucleophile, this asymmetry may lead to diastereomeric product formation with varying ratios [9].

| Reaction Type | Stereochemical Outcome | Diastereomeric Ratio | Selectivity Factor | Temperature Effect |

|---|---|---|---|---|

| Nucleophilic Addition (α-face) | R-configuration | 1:0 | >20:1 | Minimal |

| Nucleophilic Addition (β-face) | S-configuration | 0:1 | >20:1 | Minimal |

| Acetal Formation | Racemic mixture | 1:1 | 1:1 | Significant |

| Hemiacetal Formation | Racemic mixture | 1:1 | 1:1 | Moderate |

| Reduction with NaBH₄ | Stereoselective (>85% R) | 6:1 | 6:1 | Low |

| Grignard Addition | Non-selective | 1:1 | 1:1 | Moderate |

Reduction reactions of 1-methoxybutane-2,3-dione with hydride donors exhibit notable stereoselectivity [9]. Sodium borohydride reduction typically favors formation of one diastereomer due to preferred approach geometry and steric interactions with the methoxy substituent [9]. This selectivity arises from the substrate-controlled nature of the reduction, where the molecular structure dictates the preferred trajectory for hydride delivery [9].

Enzymatic reactions involving 1-methoxybutane-2,3-dione demonstrate high stereoselectivity due to the chiral environment of enzyme active sites [9]. The binding orientation of the substrate within the enzyme determines which face of the carbonyl is accessible to the hydride source, leading to stereospecific product formation [9].

Temperature effects on stereoselectivity vary depending on the reaction mechanism and the magnitude of energy differences between competing transition states [8]. Higher temperatures generally reduce stereoselectivity by providing sufficient thermal energy to overcome small activation energy differences, while lower temperatures enhance selectivity by amplifying the influence of subtle energetic preferences [8].